(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

AMPA receptor binding stereoselectivity enantiomeric affinity ratio

(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide (CAS 84799-52-0; synonym L-AMPA hydrobromide) is the active S-enantiomer hydrobromide salt of AMPA, the defining orthosteric agonist for the AMPA-subtype of ionotropic glutamate receptors (iGluRs). First resolved enzymatically in 1983, (S)-AMPA displays pronounced stereoselectivity—the R-enantiomer is virtually inactive—making enantiomeric identity the single most critical determinant of pharmacological activity in this chemotype.

Molecular Formula C7H11BrN2O4
Molecular Weight 267.08 g/mol
Cat. No. B12843316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide
Molecular FormulaC7H11BrN2O4
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NO1)CC(C(=O)O)N.Br
InChIInChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1
InChIKeyKUAHVIUZGLGASU-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-AMPA Hydrobromide (CAS 84799-52-0) and Why Does Stereochemistry Matter for AMPA Receptor Activation?


(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide (CAS 84799-52-0; synonym L-AMPA hydrobromide) is the active S-enantiomer hydrobromide salt of AMPA, the defining orthosteric agonist for the AMPA-subtype of ionotropic glutamate receptors (iGluRs) [1]. First resolved enzymatically in 1983, (S)-AMPA displays pronounced stereoselectivity—the R-enantiomer is virtually inactive—making enantiomeric identity the single most critical determinant of pharmacological activity in this chemotype [2]. Supplied as the hydrobromide salt, this compound offers enhanced aqueous solubility relative to the zwitterionic free-base form, a practical advantage for electrophysiology and in vivo dosing workflows .

Why (RS)-AMPA or Other AMPA Receptor Agonists Cannot Replace (S)-AMPA Hydrobromide in Quantitative Pharmacology


Substituting the racemic mixture (RS)-AMPA for enantiopure (S)-AMPA hydrobromide introduces a known, quantifiable confound: the R-enantiomer is not inert but can exhibit weak antagonism at AMPA receptors and contributes zero desired agonism, functionally diluting the active species by approximately half on a molar basis [1]. This dilution complicates dose-response curve fitting, reduces experimental signal-to-noise ratio, and can mask partial agonism or allosteric modulation effects in electrophysiological assays. Furthermore, different salt forms (free base vs. hydrobromide vs. hydrochloride) exhibit distinct solubility profiles that directly impact stock solution preparation and effective concentration ranges in aqueous buffers . The evidence below demonstrates that (S)-AMPA hydrobromide provides measurable advantages in binding affinity, functional potency, enantiomeric purity, and solubility that cannot be assumed when procuring racemic or alternative-salt AMPA preparations.

Quantitative Differentiation Evidence for (S)-AMPA Hydrobromide: Head-to-Head Data Against Key Comparators


8-Fold Higher Binding Affinity of (S)-AMPA vs. (R)-AMPA at Native AMPA Receptors in Rat Brain Synaptic Membranes

In a direct head-to-head radioligand displacement assay using racemic [³H]AMPA on rat brain synaptic membranes, (S)-AMPA (L-AMPA) exhibited an IC₅₀ of 0.6 µM, whereas (R)-AMPA (D-AMPA) displayed an IC₅₀ of 4.8 µM [1]. This represents an 8-fold higher affinity for the S-enantiomer. The eudismic ratio (affinity ratio of eutomer to distomer) of 8.0 quantitatively defines the stereochemical dependence of AMPA receptor recognition and agrees with the relative in vivo excitatory potencies of the two enantiomers [1]. Importantly, because (RS)-AMPA is a 1:1 racemic mixture, its apparent affinity is a composite of both enantiomers, meaning that on a molar basis, (S)-AMPA hydrobromide delivers approximately twice the receptor occupancy of the racemate at equivalent nominal concentrations.

AMPA receptor binding stereoselectivity enantiomeric affinity ratio radioligand displacement

(S)-AMPA EC₅₀ of 3.5 µM Confers ~3-Fold Higher Functional Potency Than (RS)-AMPA in Neuronal Preparations

The functional potency of (S)-AMPA as an AMPA receptor agonist, measured as EC₅₀ = 3.5 µM in electrophysiological assays , is substantially lower (more potent) than the reported EC₅₀ = 11 µM for the racemic (RS)-AMPA in cultured rat cortical neurones . This approximately 3.1-fold potency difference exceeds the factor of 2 expected from simple enantiomeric dilution alone, suggesting that (R)-AMPA present in the racemate may exert a weak competitive antagonist effect that further depresses apparent agonist potency—a hypothesis consistent with observations that (R)-AMPA can act as a weak antagonist at AMPA receptors [1]. In cortical wedge preparations, AMPA receptor affinity (IC₅₀ = 0.48 µM) correlated with agonism (EC₅₀ = 17 µM) and both activities were shown to reside exclusively in the S-enantiomer [2].

AMPA receptor agonism electrophysiology EC₅₀ comparison functional potency

(S)-AMPA Matches or Exceeds Quisqualate in AMPA Receptor Binding Affinity, Establishing It as the Prototypical Orthosteric Agonist

In competitive [³H]AMPA binding studies using rat brain synaptic membranes, (S)-AMPA demonstrated binding affinity equal to or greater than quisqualate, the historical reference agonist for non-NMDA glutamate receptors, with the rank order: NBQX > (S)-AMPA ≥ quisqualate > CNQX > L-glutamate > domoate ≥ kainate > (R)-AMPA [1]. Both NMDA (up to 100 µM) and the metabotropic glutamate receptor agonist (1S,3R)-ACPD failed to inhibit (S)-[³H]AMPA binding, confirming the AMPA receptor selectivity of this interaction [1]. This rank order, reproduced across independent laboratories, positions (S)-AMPA as the prototypical orthosteric agonist against which novel AMPA receptor ligands are benchmarked.

AMPA receptor pharmacology orthosteric agonist rank order quisqualate comparison ligand selectivity

≥99% Enantiomeric Purity of (S)-AMPA Eliminates Confounding Off-Target Activity of the R-Enantiomer Found in ≥95% Pure Racemic Preparations

Commercially available (S)-AMPA free base is supplied at ≥99% purity (HPLC) with well-defined enantiomeric purity , whereas (RS)-AMPA hydrobromide is typically specified at >95% purity [1]. The 4% purity gap, combined with the fact that racemic preparations contain equimolar (R)-AMPA—which is virtually inactive as an AMPA receptor agonist [2] and may exhibit weak competitive antagonism [3]—means that a 95% pure racemic preparation may contain as little as ~47.5% active (S)-enantiomer alongside ~47.5% inactive (R)-enantiomer and ~5% unspecified impurities. In contrast, ≥99% pure (S)-AMPA delivers ≥99% active enantiomer, effectively doubling the active species per milligram and eliminating (R)-AMPA-mediated antagonism.

enantiomeric purity quality control HPLC specification batch consistency

Hydrobromide Salt of (S)-AMPA Provides Validated Aqueous Solubility Advantage Over Free Base for Electrophysiology and In Vivo Applications

The hydrobromide salt form of AMPA is explicitly marketed and documented as a more water-soluble preparation relative to the corresponding zwitterionic free base . For (RS)-AMPA, the hydrobromide salt achieves solubility of 2.67 mg/mL (10 mM) in water with gentle warming , compared to 1.2 mg/mL for the free base . While (S)-AMPA free base itself exhibits good aqueous solubility (9.31 mg/mL; 50 mM) , the hydrobromide counterion (CAS 84799-52-0; MW 267.08 vs. free base MW 186.17) provides additional solubility headroom and pH buffering that facilitates preparation of concentrated stock solutions (≥100 mM) in phosphate-buffered saline or water , a critical requirement for microinjection and superfusion experiments where volume constraints demand high-concentration stocks.

salt form selection aqueous solubility stock solution preparation hydrobromide advantage

Optimal Application Scenarios for (S)-AMPA Hydrobromide Based on Quantitative Differentiation Evidence


Calibration and Validation of AMPA Receptor Electrophysiology Assays Requiring Defined Orthosteric Agonist Potency

When establishing whole-cell patch-clamp or two-electrode voltage-clamp recordings from recombinant or native AMPA receptors, the EC₅₀ = 3.5 µM of (S)-AMPA provides a precisely defined benchmark that avoids the ambiguous composite potency of racemic preparations (EC₅₀ = 11-17 µM). This is essential for generating reproducible concentration-response curves, calculating agonist efficacy relative to the endogenous ligand L-glutamate, and calibrating allosteric modulator screens where baseline agonist concentration critically determines the observed modulator effect magnitude [1].

High-Resolution Radioligand Binding Studies Requiring Maximal Specific Binding Signal and Absence of Competing Weak Antagonism

In [³H]AMPA or (S)-[³H]AMPA radioligand binding assays using rat brain synaptic membranes or recombinant receptor preparations, (S)-AMPA hydrobromide (IC₅₀ = 0.6 µM for displacing racemic [³H]AMPA) [2] provides an 8-fold higher affinity displacement signal compared to (R)-AMPA. Because (R)-AMPA present in racemic preparations can exert weak competitive antagonism at AMPA receptors [3], using enantiopure (S)-AMPA eliminates this confound and sharpens the competitive binding curve, improving Ki determination accuracy for novel test compounds.

In Vivo CNS Pharmacology Studies Where Precise Enantiomeric Dosing and Solubility Are Critical for Reproducible Convulsant or Behavioral Endpoints

For intracerebroventricular (i.c.v.) or intrahippocampal microinjection studies examining AMPA receptor-mediated convulsant activity, neurotoxicity, or cognitive modulation, (S)-AMPA hydrobromide offers the dual advantage of ≥99% enantiomeric purity and enhanced aqueous solubility. The hydrobromide salt formulation supports preparation of concentrated stock solutions (up to 100 mM in PBS) , enabling low-volume injections that minimize tissue damage and diffusion artifacts, while the absence of (R)-AMPA eliminates potential antagonistic interference with the measured in vivo endpoint.

Structure-Activity Relationship (SAR) Studies Benchmarking Novel AMPA Receptor Ligands Against the Prototypical Orthosteric Agonist

(S)-AMPA occupies the #2 rank position (after the antagonist NBQX) in the competitive binding hierarchy at AMPA receptors, establishing it as the prototypical orthosteric agonist against which all novel ligands are compared [4]. When synthesizing and evaluating new AMPA receptor agonists, positive allosteric modulators, or competitive antagonists, (S)-AMPA hydrobromide serves as the essential reference compound for determining relative IC₅₀, EC₅₀, and efficacy parameters. Its well-characterized selectivity profile—no detectable interaction with NMDA receptors or kainate binding sites [4]—ensures that observed effects in mixed-receptor preparations can be confidently attributed to AMPA receptor engagement.

Quote Request

Request a Quote for (S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.